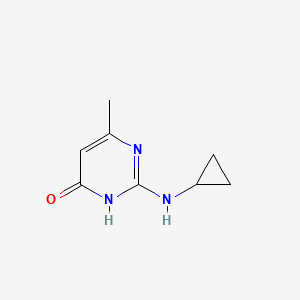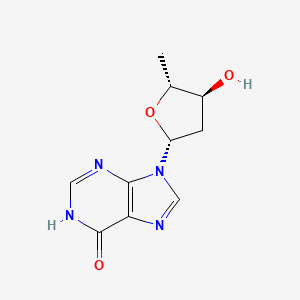
6-(4-Chlorophenyl)pyrimidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidin-4-ol derivatives has been reported in several studies . For instance, one study described the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . The compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Aplicaciones Científicas De Investigación
I have conducted a search and found several potential scientific research applications for the compound 6-(4-Chlorophenyl)pyrimidin-4-ol. Below are detailed sections focusing on unique applications inferred from related compounds with a similar pyrazolopyrimidine nucleus:
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4-ol structure have been shown to possess inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and renal cancer cell lines. The presence of a phenyl group and other substituents at specific positions on the nucleus can enhance this activity .
Antimicrobial Applications
The pyrazolopyrimidine moiety is known to be used in the design of pharmaceutical compounds with antimicrobial properties. While specific data on 6-(4-Chlorophenyl)pyrimidin-4-ol is not available, its structural similarity suggests potential utility in this area .
Antitumor Properties
Similar to its anticancer activity, the pyrazolopyrimidine nucleus has been associated with antitumor properties. This suggests that 6-(4-Chlorophenyl)pyrimidin-4-ol could be explored for its potential use in tumor inhibition .
Antidiabetic Effects
Compounds containing the pyrazolopyrimidine structure have been investigated for their antidiabetic effects. This application could be relevant for 6-(4-Chlorophenyl)pyrimidin-4-ol as well, warranting further research .
Anti-Alzheimer’s Disease
The pyrazolopyrimidine nucleus has been involved in the design of anti-Alzheimer’s disease medications. This indicates a possible research avenue for 6-(4-Chlorophenyl)pyrimidin-4-ol in the treatment or management of Alzheimer’s disease .
Anti-inflammatory and Antioxidant Applications
Due to the medicinal applications of related compounds, 6-(4-Chlorophenyl)pyrimidin-4-ol may also have anti-inflammatory and antioxidant properties, which are common among pharmaceuticals with a pyrazolopyrimidine core .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit pharmacological potential against various diseases, including viral infections, microbial infections, tumors, parkinson’s disease, skin cancer, cns cancer, and human leukemia .
Mode of Action
It is known that similar compounds, such as pyrazolo[3,4-d]pyrimidines, have shown to reduce cell division and/or induce apoptosis in tumor cells .
Biochemical Pathways
Related compounds have been reported to inhibit various key enzymes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity against various cancer cell lines .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYBSFKUYMXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



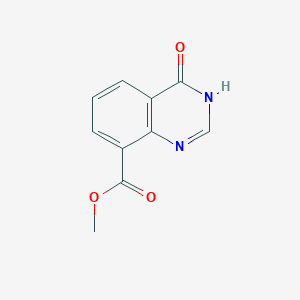

![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)

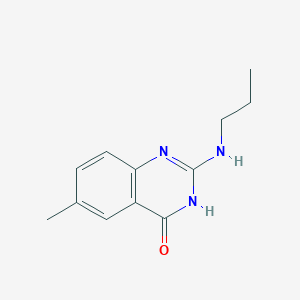

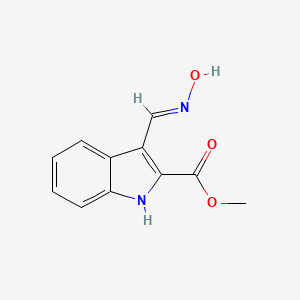

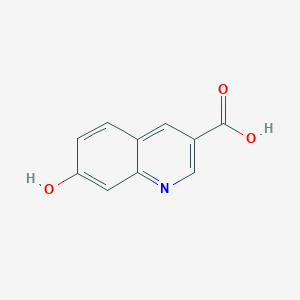
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
